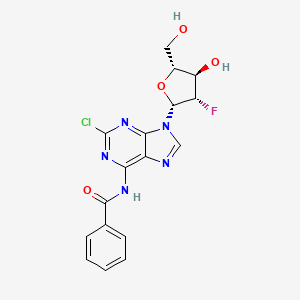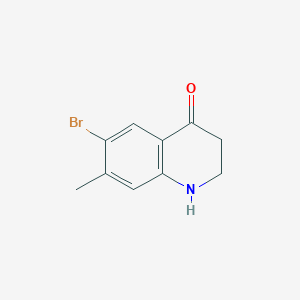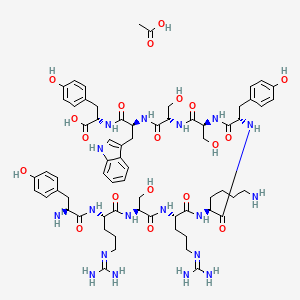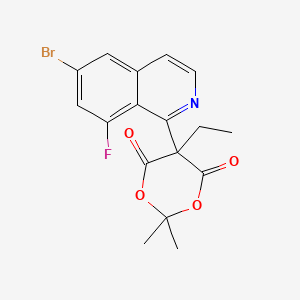
Thiochromane-4-sulfonamide 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiochromane-4-sulfonamide 1,1-dioxide: is a sulfur-containing heterocyclic compound with the molecular formula C9H11NO4S2 and a molecular weight of 261.32 g/mol . This compound is characterized by the presence of a thiochromane ring system, which is a sulfur analog of chromane, and a sulfonamide group at the 4-position. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom, forming a sulfone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiochromane-4-sulfonamide 1,1-dioxide typically involves the reaction of thiochromane derivatives with sulfonamide reagents. One common method is the NH4I-mediated amination of sodium sulfinates, which provides an efficient and environmentally friendly route to sulfonamide compounds . This method tolerates a wide range of functional groups and yields sulfonamide products in reasonable to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound . The production process is designed to ensure high purity and consistency, making it suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Thiochromane-4-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfone group can be reduced to form thiols or sulfides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Thiochromane-4-sulfonamide 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials chemistry.
Medicine: Explored for its potential therapeutic applications due to its structural relationship with biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of thiochromane-4-sulfonamide 1,1-dioxide involves its ability to interact with molecular targets and pathways. For example, vinyl sulfones, which are structurally related, inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . Further studies are required to fully elucidate the specific molecular targets and pathways involved in the action of this compound.
Vergleich Mit ähnlichen Verbindungen
Thiochroman-4-one derivatives: These compounds share the thiochromane ring system and exhibit similar biological activities.
Thiochromones: Sulfur analogs of chromones with promising biological activities.
Thioflavones: Compounds with a similar sulfur-containing heterocyclic structure.
Uniqueness: Thiochromane-4-sulfonamide 1,1-dioxide is unique due to the presence of both the sulfonamide and sulfone groups, which confer distinct chemical reactivity and biological activity. Its structural relationship with other sulfur-containing heterocycles makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C9H11NO4S2 |
|---|---|
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonamide |
InChI |
InChI=1S/C9H11NO4S2/c10-16(13,14)9-5-6-15(11,12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2,(H2,10,13,14) |
InChI-Schlüssel |
PIZAIZWGQAKLSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)


![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)




![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)

